molecular formula C26H30N2 B392482 1,3-dibenzyl-2-(2,4,6-trimethylphenyl)imidazolidine

1,3-dibenzyl-2-(2,4,6-trimethylphenyl)imidazolidine

Cat. No.: B392482
M. Wt: 370.5g/mol
InChI Key: RRBDXAGVDNKOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dibenzyl-2-(2,4,6-trimethylphenyl)imidazolidine is a chemical compound with the molecular formula C26H30N2. It is a derivative of imidazolidine, characterized by the presence of two benzyl groups and a mesityl group attached to the imidazolidine ring.

Properties

Molecular Formula

C26H30N2

Molecular Weight

370.5g/mol

IUPAC Name

1,3-dibenzyl-2-(2,4,6-trimethylphenyl)imidazolidine

InChI

InChI=1S/C26H30N2/c1-20-16-21(2)25(22(3)17-20)26-27(18-23-10-6-4-7-11-23)14-15-28(26)19-24-12-8-5-9-13-24/h4-13,16-17,26H,14-15,18-19H2,1-3H3

InChI Key

RRBDXAGVDNKOKT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dibenzyl-2-mesitylimidazolidine typically involves the reaction of benzylamine with mesityl oxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of 1,3-dibenzyl-2-mesitylimidazolidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,3-dibenzyl-2-(2,4,6-trimethylphenyl)imidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-2-mesitylimidazolidine involves its interaction with molecular targets such as Hsp90. By binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90, the compound inhibits the chaperone function of Hsp90, leading to the degradation of client oncoproteins. This results in the inhibition of cancer cell proliferation and induction of apoptosis .

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